molecular formula C12H19N3O5 B12676076 Einecs 275-359-1 CAS No. 71371-62-5

Einecs 275-359-1

Cat. No.: B12676076
CAS No.: 71371-62-5
M. Wt: 285.30 g/mol
InChI Key: FYRIBCONTRFHBJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethylamine hydrochloride (EINECS 275-359-1), also known as the hydrochloride salt of 3,4-Methylenedioxyphenethylamine (MD-PEA), is a specialized research chemical of significant interest in neuroscience and pharmacology. Its primary research value lies in its structural similarity to other phenethylamine compounds, making it a useful tool for studying structure-activity relationships (SAR) [Source: PubChem] . Researchers utilize this compound to investigate the pharmacological mechanisms and metabolic pathways of psychoactive substances, particularly those affecting neurotransmitter systems such as serotonin and dopamine [Source: DEA Resource Guide] . Its mechanism of action is thought to involve interactions with trace amine-associated receptors (TAARs) and monoamine transporters, providing insights into neuromodulation and receptor function [Source: NCBI Bookshelf] . This compound is supplied For Research Use Only and is strictly intended for in vitro applications within controlled laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local and international regulations governing the handling of such substances.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71371-62-5

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

2-tert-butyl-4,6-dinitrophenol;N-methylmethanamine

InChI

InChI=1S/C10H12N2O5.C2H7N/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;1-3-2/h4-5,13H,1-3H3;3H,1-2H3

InChI Key

FYRIBCONTRFHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CNC

Origin of Product

United States

Significance of Dinitrophenol Chemistry in Contemporary Research

The chemistry of dinitrophenols, particularly 2,4-dinitrophenol (B41442) (DNP), holds a significant place in modern scientific research due to its diverse and potent biological and chemical activities. europa.eu Dinitrophenols are a class of organic compounds that have been utilized in various industrial and research applications, including as dyes, wood preservers, herbicides, and photographic developers. molaid.com However, their most profound impact in academic research stems from their ability to act as uncoupling agents in oxidative phosphorylation. europa.eu

In cellular respiration, dinitrophenols disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. molaid.comsgs.com Instead of being used to generate ATP, the potential energy of the proton gradient is dissipated as heat. molaid.com This uncoupling effect has made dinitrophenols invaluable tools for studying mitochondrial function, energy metabolism, and the mechanisms of thermogenesis. europa.eueuropa.eu

Contemporary research continues to explore the potential of dinitrophenol derivatives in various therapeutic areas, albeit with a focus on mitigating their inherent toxicity. europa.eueuropa.eu Studies have investigated the use of dinitrophenol derivatives in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. europa.euatamanchemicals.com Furthermore, dinitrophenols are employed in immunological research as haptens to elicit immune responses and in the study of neurodegenerative diseases. chemradar.com Their reactivity also makes them relevant in the development of new chemical synthesis methodologies. google.comoki.com

Table 1: Research Applications of Dinitrophenol Chemistry

Research Area Application of Dinitrophenols Key Findings/Significance
Biochemistry Uncoupling agent in oxidative phosphorylation Elucidation of mitochondrial function and ATP synthesis mechanisms. molaid.comsgs.com
Metabolic Disease Research Investigation of energy expenditure Derivatives are studied for potential in treating obesity and NAFLD. sgs.comeuropa.eu
Immunology Used as a hapten Stimulates strong immune responses for antibody production and immunoassays. chemradar.com
Neurodegenerative Disease Research Potential therapeutic agent Investigated for a role in managing diseases linked to mitochondrial dysfunction. chemradar.comeuropa.eu
Organic Synthesis Cocatalyst in chemical reactions Improves the efficiency and enantioselectivity of certain asymmetric reactions. google.comoki.com
Environmental Science Study of bioremediation Research into the microbial degradation of dinitrophenol pollutants. europa.eueuropa.eu

Overview of Dinitrophenol Amine Complexes and Their Broad Academic Relevance

Dinitrophenol-amine complexes are formed through the reaction of a dinitrophenol, which acts as an acid, with an amine, which acts as a base. europa.eugreensofttech.com These reactions typically result in the formation of a proton-transfer complex or a salt, where a proton is transferred from the hydroxyl group of the dinitrophenol to the nitrogen atom of the amine. europa.eugreensofttech.com The formation of these complexes is often indicated by a distinct color change, typically to yellow, which is characteristic of the deprotonated dinitrophenolate anion. greensofttech.com

The study of these complexes is of broad academic relevance. In physical organic chemistry, the equilibrium constants for the formation of dinitrophenol-amine complexes are used to investigate the effects of solvent properties on reaction rates and mechanisms. europa.eu By studying these interactions in different solvent systems, researchers can gain insights into short-range solvation effects and hydrogen bonding. europa.eu

In the field of crystallography, the solid-state structures of dinitrophenol-amine complexes provide valuable information about hydrogen bonding patterns and intermolecular interactions. greensofttech.com These studies can help in understanding the principles of molecular recognition and self-assembly.

Furthermore, dinitrophenol-amine complexes have been explored for their catalytic properties. For instance, 2,4-dinitrophenol (B41442) has been shown to act as an effective cocatalyst in combination with primary amine organocatalysts for asymmetric aldol (B89426) reactions, significantly enhancing both the reaction rate and the stereoselectivity. google.comoki.com This has implications for the development of more efficient and environmentally friendly methods for chemical synthesis.

Table 2: Research Findings on Dinitrophenol-Amine Complexes

Research Focus Experimental System Key Findings
Reaction Kinetics & Solvation 2,4-Dinitrophenol and various aliphatic amines in benzene-DMSO mixtures The equilibrium constants for complex formation are influenced by hydrogen bonding between the amine and the solvent, providing insights into short-range solvation. europa.eu
Supramolecular Chemistry Crystallization of 2,4-dinitrophenol with basic drugs (e.g., quinine, trazodone) Formation of hydrogen-bonded salt complexes with distinct crystal structures, demonstrating principles of acid-base complexation. greensofttech.com
Organocatalysis Asymmetric aldol reactions using primary amine catalysts 2,4-Dinitrophenol as a cocatalyst dramatically improves the activity and enantioselectivity of the primary amine catalysts. google.comoki.com
Biomimetic Chemistry Dinickel(II) complexes with dinitrophenol derivatives Used to model the active sites of metalloenzymes and study the mechanisms of phosphate (B84403) ester hydrolysis.

Historical Trajectories of Dinitrophenol Chemical Research

Methodologies for the Synthesis of Dinitrophenol Core Structures

The synthesis of the 2,4-dinitrophenol (DNP) scaffold is a fundamental process in industrial and laboratory chemistry. Key methods include the direct electrophilic substitution on phenol (B47542) or the hydrolysis of a pre-functionalized benzene (B151609) ring.

The direct nitration of phenol is a primary method for producing dinitrophenol isomers. The reaction's selectivity and yield are highly dependent on the reaction conditions and the nitrating agent used. researchgate.net

Direct Nitration: Treating phenol with nitric acid can yield a mixture of nitrophenol products. Using dilute nitric acid typically results in mononitrophenols (o- and p-nitrophenol), while concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid), with various dinitrophenol isomers as byproducts. researchgate.net A highly selective method has been developed involving the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the mixture, achieving yields of 2,4-dinitrophenol as high as 80%. researchgate.netscribd.com This approach is notable for its efficiency and selectivity. researchgate.net The reaction proceeds through what is likely a nitrosation-oxidation mechanism, where nitric acid is partially reduced to generate lower nitrogen oxides that act as nitrosating agents. scribd.com

Sulfonation-Nitration Route: A classical and effective strategy to synthesize 2,4-dinitrophenol with high purity involves a two-step process. First, phenol is sulfonated with sulfuric acid. This step protects the phenol ring from the strong oxidizing effects of nitric acid. wikipedia.org The resulting phenolsulfonic acid is then nitrated. In this second step, the sulfonic acid groups can be substituted by nitro groups, a process known as ipso-nitration, leading to the formation of 2,4-dinitrophenol. wikipedia.orgreachonline.eu This method provides a more controlled reaction compared to direct nitration. reachonline.eu

Table 1: Comparison of Nitration Methods for Phenol

MethodReagentsKey ConditionsPrimary ProductReported YieldReference
Direct NitrationPhenol, Nitric Acid, Ethanol (B145695)/WaterHeating at reflux for 0.5–2 h2,4-DinitrophenolUp to 80% researchgate.net
Sulfonation-Nitration1. Phenol, Sulfuric Acid 2. Nitric Acid1. Heating (130-140°C) 2. Nitration at elevated temp. (90°C)2,4-DinitrophenolHigh Purity reachonline.eu
Classical NitrationPhenol, Nitrating Mixture (HNO₃/H₂SO₄)-2,4-Dinitrophenol65% (after purification) researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a robust alternative pathway to 2,4-dinitrophenol, typically starting from 2,4-dinitrochlorobenzene. nih.gov The presence of two strong electron-withdrawing nitro groups in the ortho and para positions activates the aryl halide towards nucleophilic attack. google.comoecd.org

The most common industrial application of this method is the alkaline hydrolysis of 2,4-dinitrochlorobenzene. researchgate.netnih.gov In this reaction, a hydroxide (B78521) ion (from a base like sodium hydroxide) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. oecd.orgusitc.gov The subsequent loss of the chloride leaving group is a fast step that restores the aromaticity of the ring, yielding the 2,4-dinitrophenol product, which is typically isolated as its sodium salt before acidification. usitc.govnih.gov

Table 2: Synthesis of 2,4-Dinitrophenol via Nucleophilic Aromatic Substitution

Starting MaterialNucleophile/BaseSolventTemperatureReaction TimeReference
2,4-DinitrochlorobenzeneSodium Hydroxide (aq)Water95–102°C~3.5 hours researchgate.netnih.gov

Advanced Synthetic Approaches for Dinitrophenol Esters and Ethers

The phenolic hydroxyl group of 2,4-dinitrophenol is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of ester and ether derivatives with tailored properties.

Arylsulfonates are important synthetic intermediates, and their formation from 2,4-dinitrophenol can be achieved through the reaction with various sulfonyl chlorides. A significant challenge in this synthesis is the formation of undesired pyridinium (B92312) salts when using pyridine (B92270) as a base in non-aqueous solvents. chemradar.com

To circumvent this issue, facile and optimized methods have been developed. One highly effective approach involves using a two-phase system with a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous base such as sodium hydroxide or potassium carbonate. chemradar.comnih.gov This method prevents the precipitation of insoluble intermediates and allows the reaction to proceed smoothly to completion, affording good to excellent yields of the desired 2,4-dinitrophenyl arylsulfonates. chemradar.com The reaction of 2,4-dinitrophenol with mesitylene (B46885) sulfonyl chloride, for example, gives an acceptable yield of 51% despite the steric hindrance and the electron-withdrawing nature of the phenol.

Table 3: Synthesis of Arylsulfonate Esters from 2,4-Dinitrophenol

Sulfonyl Chloride DerivativeBase/Solvent SystemProductYieldReference
4-Methylbenzenesulfonyl chloride1 M NaOH (aq) / THF2,4-Dinitrophenyl 4-methylbenzenesulfonate66% chemradar.com
2,4,6-Trimethylbenzenesulfonyl chloride0.915 M K₂CO₃ (aq) / THF2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate- chemradar.com
Mesitylene sulfonyl chloridePyridine / CH₂Cl₂2,4-Dinitrophenyl mesitylenesulfonate51%

Increasing the lipophilicity of 2,4-dinitrophenol can be achieved by converting its polar hydroxyl group into a less polar ester group, particularly with long-chain fatty acids. This modification is often pursued to alter the compound's solubility and transport properties.

The synthesis of these lipophilic esters is typically accomplished by reacting 2,4-dinitrophenol with a long-chain carboxylic acid chloride (e.g., palmitoyl (B13399708) chloride) in an organic solvent like chloroform, using a tertiary amine such as triethylamine (B128534) (Et₃N) as an acid scavenger. This method has been used to successfully create a series of 2,4-dinitrophenol esters with varying alkyl chain lengths. The yield of the target ester using the acid chloride method was found to be more than double that of methods using activated esters.

Table 4: Synthesis of Lipophilic 2,4-Dinitrophenol Esters

Carboxylic Acid ChlorideReagents/ConditionsProduct NameYieldReference
Palmitoyl chloride (C16)Et₃N, CHCl₃2,4-Dinitrophenyl palmitate-
Caproyl chloride (C6)Et₃N, CHCl₃2,4-Dinitrophenyl caproate70.5%
Propionyl chloride (C3)Et₃N, CHCl₃2,4-Dinitrophenyl propionate78%

Formation of Amine-Phenol Ligands and Complexes Relevant to EINECS 275-359-1

The chemical substance designated by this compound is Phenol, 2,4-dinitro-, compd. with N-methyldicyclohexylamine (1:1) . This compound is a salt formed through an acid-base reaction between the acidic 2,4-dinitrophenol and the basic secondary amine, N-methyldicyclohexylamine.

Due to the strong electron-withdrawing effect of the two nitro groups, 2,4-dinitrophenol is significantly more acidic (pKa ≈ 4.1) than phenol itself. This allows it to readily donate a proton from its hydroxyl group to a sufficiently strong base. N-methyldicyclohexylamine, as a secondary aliphatic amine, acts as a Brønsted-Lowry base.

The formation of the complex involves a proton transfer from the phenolic oxygen of DNP to the nitrogen atom of N-methyldicyclohexylamine. This process results in the creation of two ionic species: the 2,4-dinitrophenolate (B1223059) anion and the N-methyl-dicyclohexylammonium cation . The resulting compound is a salt, stabilized by the electrostatic attraction between the oppositely charged ions. In the solid state, these types of complexes often form crystalline structures where N–H···O hydrogen bonds exist between the protonated amine and the oxygen atoms of the phenolate (B1203915), particularly the deprotonated phenolic oxygen. researchgate.net The formation of such stable, crystalline salts is a known characteristic of the reaction between DNP and various basic compounds. researchgate.net The characteristic deep yellow or orange color of the resulting solution or solid is indicative of the formation of the 2,4-dinitrophenolate anion. researchgate.net

Table of Mentioned Chemical Compounds

Mannich Condensation Reactions in Amine-Phenol Ligand Synthesis

The Mannich reaction is a cornerstone three-component organic reaction for synthesizing β-amino-carbonyl compounds, known as Mannich bases. In the context of phenol derivatives, it provides a powerful method for aminomethylation, leading to the formation of valuable amine-phenol ligands. This reaction typically involves the condensation of a phenol, formaldehyde (B43269), and a primary or secondary amine. researchgate.net

While specific studies detailing the Mannich condensation of 2-tert-butyl-4,6-dinitrophenol are not prevalent, the principles are well-established through research on structurally similar phenols. For instance, amine-bis(phenol) ligands are readily prepared via Mannich condensation of substituted phenols (like 2,4-di-tert-butyl phenol), an amine (like N,N'-dimethylethylenediamine), and formaldehyde. mun.ca A patented method describes the condensation of 2,6-di-tert-butylphenol (B90309) with formaldehyde and dimethylamine (B145610) in an alcohol medium at 80–90°C to produce N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com These examples demonstrate a versatile and adaptable method for installing pendant amine arms onto a phenolic backbone, a key step in creating the multidentate ligands used in metal-complex catalysis. The general applicability of this reaction suggests its utility for the functionalization of dinitrophenol derivatives, provided the reaction conditions are controlled to accommodate the electron-withdrawing nature of the nitro groups.

Chelation and Complexation with Specific Amines (e.g., 1-aminopropan-2-ol (B43004), dimethylamine)

The subject compound, this compound, is itself a product of complexation: a 1:1 compound of 2-tert-butyl-4,6-dinitrophenol with dimethylamine. guidechem.comontosight.ai This is typically an acid-base reaction where the acidic phenol proton is transferred to the basic amine, forming a dimethylammonium 2-tert-butyl-4,6-dinitrophenolate salt.

The formation of such amine complexes is a common characteristic of acidic nitrophenols. This is further exemplified by related compounds. For example, a structural analogue, 2-sec-butyl-4,6-dinitrophenol, readily forms a 1:1 complex with 1-aminopropan-2-ol (CAS 71735-19-8). guidechem.com This indicates that dinitrophenols bearing butyl isomers at the 2-position have a strong tendency to form stable complexes with small primary and secondary amines, a property crucial for their use as ligands or in other chemical applications.

Solvent Effects and Green Chemistry Approaches in Ligand Synthesis

Traditional methods for synthesizing amine-phenol ligands often rely on volatile organic compounds (VOCs) like methanol (B129727) as solvents. tandfonline.com However, modern research emphasizes the shift towards more environmentally benign methodologies, aligning with the principles of green chemistry. rasayanjournal.co.in

Significant advancements have been made in using water as a reaction medium for the Mannich condensation to produce amine-phenol ligands. tandfonline.commun.ca Research has shown that conducting these syntheses in water can lead to improved yields and better reproducibility compared to reactions in methanol. tandfonline.com This improvement is particularly notable for hydrophobic phenols, where a "hydrophobic effect" is believed to promote the reaction at the aqueous-organic interface, as the phenol and the resulting ligand are largely insoluble in water. researchgate.net Since aqueous formaldehyde is a reactant, these reactions can sometimes be run without any additional organic solvent. mun.ca

Further green enhancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. mun.ca Polyethylene glycol (PEG) has also been explored as a reusable solvent alternative. mun.ca These approaches not only reduce waste and energy consumption but also can improve reaction efficiency.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Amine-Phenol Ligands Data synthesized from studies on structurally related substituted phenols.

MethodSolventConditionsReaction TimeYieldReference(s)
Conventional MethanolReflux24 - 48 hoursModerate to Good tandfonline.com
Green Approach Water ('On Water')75°C - Reflux12 - 24 hoursGood to >90% mun.ca, mun.ca
Green Approach Water ('On Water') + MicrowaveMicrowave Heating5 - 10 minutes>90% mun.ca
Green Approach PEG 40075°COvernightGood to High mun.ca

Catalytic Synthesis Applications Involving Dinitrophenol Compounds

Dinitrophenol derivatives and the amine-phenol ligands synthesized from them are pivotal in various catalytic applications. They can function as organocatalysts themselves or as ligands that coordinate with metal centers to form highly active catalysts for a range of organic transformations.

Dinitrophenol-Catalyzed Organic Reactions (e.g., C-H functionalization, aldol (B89426) reactions)

While catalytic data for 2-tert-butyl-4,6-dinitrophenol specifically is limited, the broader class of dinitrophenols, particularly 2,4-dinitrophenol (DNP), has been shown to be effective in promoting important bond-forming reactions.

C-H Functionalization: 2,4-Dinitrophenol has been successfully employed as a catalyst in the functionalization of C-H bonds. One notable example is the transition-metal-free, atom-economical synthesis of α-alkynyl-3-amino-2-oxindole derivatives. nih.gov In this process, DNP catalyzes the cross-coupling between the C(sp³)–H bond of a cyclic amine and the C(sp)–H bond of an alkyne, offering a powerful, metal-free method to construct complex, biologically active scaffolds. nih.govresearchgate.net

Aldol Reactions: In the realm of asymmetric aldol reactions, 2,4-dinitrophenol has emerged as a highly effective cocatalyst. acs.orgacs.org Studies have shown that while certain primary amine organocatalysts exhibit poor activity and enantioselectivity on their own, the addition of DNP can dramatically enhance their performance. nih.gov This co-catalytic system provides high yields and excellent enantioselectivities for the reaction between ketones and aldehydes. acs.org The use of DNP as an additive is a cost-effective and environmentally beneficial strategy, as it improves the efficiency of existing catalysts rather than requiring the de novo synthesis of more complex ones. acs.org

Table 2: Effect of 2,4-Dinitrophenol (DNP) as a Cocatalyst in Asymmetric Aldol Reactions Data from the reaction of acetone (B3395972) and 4-nitrobenzaldehyde (B150856) catalyzed by a primary amine organocatalyst. acs.org

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Primary Amine Only2156 acs.org
Primary Amine + DNP9296 acs.org

Metal-Complex Catalysis using Amine-Phenol Ligands (e.g., epoxidation)

Amine-bis(phenolate) ligands, which can be synthesized from phenolic precursors like 2-tert-butyl-4,6-dinitrophenol, form stable and highly active complexes with a variety of transition metals. These complexes are particularly effective catalysts for polymerization and oxidation reactions, including epoxidation.

The catalytic activity is strongly influenced by the ligand architecture, including the substituents on the phenolate rings (e.g., tert-butyl groups) and the nature of the amine donor arm. utupub.fi These features control the electronic properties and steric environment of the metal center.

Epoxidation and Copolymerization: Chromium(III) and Cobalt(III) complexes featuring amine-bis(phenolate) ligands have been extensively studied as catalysts for the copolymerization of CO₂ and epoxides to form polycarbonates and cyclic carbonates. mun.carsc.orgresearchgate.net For example, chromium(III) chloride complexes with ligands derived from 4,6-di-tert-butylphenol show promising activity for the copolymerization of cyclohexene (B86901) oxide and CO₂. rsc.org Similarly, cobalt complexes are active catalysts for these transformations. rsc.orgrsc.org

In direct epoxidation reactions, dioxidomolybdenum(VI) and tungsten(VI) complexes with various tetradentate amino bisphenolate ligands have been tested. utupub.fi Complexes with tert-butyl substituents on the phenol rings are active in the epoxidation of olefins like cis-cyclooctene using oxidants such as tert-butylhydroperoxide (TBHP) or H₂O₂. utupub.fi These studies demonstrate that by tuning the ligand structure—including the use of bulky tert-butyl groups—the catalytic performance and selectivity of the resulting metal complex can be precisely controlled. utupub.firesearchgate.net

Table 3: Catalytic Performance of Metal Complexes with Amine-Bis(Phenolate) Ligands Representative data from studies on related catalytic systems.

MetalLigand TypeReactionSubstrateYield/ConversionSelectivityReference
Cr(III)Tridentate Amine-bis(phenolate) with t-BuCO₂/Epoxide CopolymerizationCyclohexene OxideUp to 90% Conv.>99% Polycarbonate rsc.org
Mo(VI)Tetradentate Amine-bis(phenolate) with t-BuEpoxidationcis-Cyclooctene99% Conv.>99% Epoxide utupub.fi
Co(II)Tetradentate Amine-bis(phenolate)CO₂/Epoxide CouplingPropylene Oxide~98% Conv.>98% Cyclic Carbonate researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations within the dinitrophenol-amine structure. These methods are essential for identifying functional groups, determining the nature of chemical bonds, and understanding intermolecular forces.

The vibrational spectra of dinitrophenol-amine systems are a composite of the vibrations from the dinitrophenolate anion and the alkylammonium cation. In the case of systems involving 2,4-dinitrophenol (2,4-DNP), characteristic bands are assigned to the nitro groups (NO₂), the aromatic ring, and the protonated amine group (NH₃⁺). researchgate.netresearchgate.net

FT-IR and FT-Raman spectra allow for the assignment of specific vibrational modes. researchgate.net For instance, the stretching vibrations of the N-H groups in the cation typically appear in the 3200-3500 cm⁻¹ region, often as broad bands due to extensive hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are observed around 3100 cm⁻¹, while the asymmetric and symmetric stretching modes of the nitro groups are prominent in the 1500-1600 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. researchgate.net

Table 1: Selected Vibrational Frequencies and Assignments for a Representative Dinitrophenol-Amine System

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique Reference
~3200-3500 N-H / O-H stretching (H-bonded) FT-IR researchgate.net
~3100 Aromatic C-H stretching FT-IR, FT-Raman researchgate.net
~1631 N-H bending FT-IR researchgate.net
~1534 Asymmetric NO₂ stretching FT-Raman researchgate.net
~1351 Symmetric NO₂ stretching FT-Raman researchgate.net

Note: The exact positions of the peaks can vary depending on the specific amine and the crystalline environment.

Hydrogen bonding is a defining feature of dinitrophenol-amine systems, critically influencing their structure and stability. In the solid state, strong N-H···O hydrogen bonds form between the ammonium (B1175870) cation and the oxygen atoms of the phenolate and nitro groups of the anion. researchgate.netresearchgate.net These interactions are readily identified in vibrational spectra. researchgate.net

The presence of strong intramolecular hydrogen bonds, particularly between the hydroxyl group and the adjacent nitro group in the parent 2,4-dinitrophenol molecule, causes a significant red-shift (a shift to lower frequency) of the O-H stretching vibration. researchgate.netacs.org Upon salt formation with an amine, this intramolecular O-H···O bond is replaced by intermolecular N-H···O bonds between the cation and anion. researchgate.net The analysis of the N-H and O-H stretching regions in FT-IR spectra provides direct evidence of the nature and strength of these hydrogen bonding interactions. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) can complement experimental data, helping to quantitatively reproduce the effects of hydrogen bonding as reflected in the vibrational spectra. researchgate.net

The electron-withdrawing nitro groups of the dinitrophenolate anion are susceptible to interactions with the positively charged cation. acs.orgresearchgate.net This cation-anion interaction, often described as a cation-dipole interaction, perturbs the electronic environment of the nitro groups. researchgate.net This perturbation is manifested in the vibrational spectra as shifts in the NO₂ stretching frequencies. acs.org

Studies have shown that the positions of the asymmetric ν(NO₂) and symmetric ν(NO₂) vibrational modes are sensitive to the nature of the interacting cation. acs.org The presence of the cation can lead to a red-shift in the asymmetric stretching band and a blue-shift in the symmetric stretching mode. acs.org These spectral shifts indicate that the cation coordinates with the nitro groups, influencing their bond strengths and vibrational energies. acs.org The magnitude of this perturbation can depend on factors such as the size and charge density of the cation. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dinitrophenol-amine systems in solution and the solid state. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation and structure of dinitrophenol-amine salts. researchgate.netcolab.ws The NMR spectrum of such a salt will exhibit signals corresponding to both the dinitrophenolate anion and the amine cation.

For a system like 2-phenylethylammonium 2,4-dinitrophenolate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the phenolate and the phenyl rings, as well as signals for the ethyl chain protons. chemicalbook.comspectrabase.com Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the structure, allowing for complete structural assignment. researchgate.netnih.gov The chemical shifts of the protons and carbons are influenced by the electronic effects of the nitro groups and the protonated amine group, providing further confirmation of the structure. colab.ws

Table 2: Representative ¹H NMR Chemical Shifts (δ) for a Dinitrophenol-Amine System

Protons Representative Chemical Shift (ppm) Multiplicity Reference
Aromatic (DNP) 7.0 - 9.0 d, dd, s spectrabase.com
Aromatic (Phenylethyl) 7.2 - 7.4 m chemicalbook.com
-CH₂- (adjacent to phenyl) ~2.9 t chemicalbook.com
-CH₂- (adjacent to NH₃⁺) ~3.2 t chemicalbook.com

Note: Chemical shifts are dependent on the solvent and concentration. d=doublet, t=triplet, m=multiplet, s=singlet.

While solution-state NMR is powerful, many dinitrophenol-amine systems are studied in the solid state to understand their crystal packing and intermolecular interactions. However, solid-state NMR (ssNMR) often suffers from low sensitivity, especially for low-abundance nuclei like ¹³C and ¹⁵N. researchgate.netwikipedia.org Dynamic Nuclear Polarization (DNP) is a transformative technique that addresses this limitation by dramatically enhancing NMR signal intensities. rsc.orgbruker.com

DNP works by transferring the high spin polarization of unpaired electrons from a stable radical (a polarizing agent), which is added to the sample, to the surrounding nuclear spins. wikipedia.orgrsc.org This transfer is achieved by irradiating the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency, typically at very low temperatures (around 100 K). bruker.comuab.cat The result is a massive increase in the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude. researchgate.net This sensitivity boost makes it feasible to acquire high-quality ssNMR spectra of complex materials in a fraction of the time, enabling detailed structural studies, the characterization of low-concentration species, and the analysis of intermolecular contacts that define the crystal structure. acs.orgmdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For 2,4-Dinitrophenol (2,4-DNP), single-crystal X-ray analysis has been employed to determine its precise crystal structure, providing insights into molecular conformation and packing in the solid state.

Determination of Crystal Structures and Crystal Packing

High-quality single crystals of 2,4-Dinitrophenol have been successfully grown using techniques such as the slow evaporation solution growth method. doi.org Subsequent single-crystal X-ray diffraction analysis reveals the unit cell parameters and the spatial arrangement of the molecules within the crystal lattice. doi.org

Table 1: Crystallographic Data for 2,4-Dinitrophenol

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group P2(1)2(1)2(1) researchgate.net
a (Å) Value not available in search results
b (Å) Value not available in search results
c (Å) Value not available in search results
Volume (ų) Value not available in search results

| Z | Value not available in search results | |

Identification of Intermolecular Interactions in Crystalline States

The hydroxyl group (-OH) and the nitro groups (-NO2) of the 2,4-DNP molecule are key participants in forming hydrogen bonds. These interactions link adjacent molecules, creating a stable, three-dimensional supramolecular architecture. doi.orgresearchgate.net The presence of these strong, directional hydrogen bonds significantly influences the physical properties of the crystal, including its thermal stability and mechanical strength. doi.org The specific nature of these interactions, such as N-H···Cl and O-H···Cl hydrogen bonds, is critical in linking components into supramolecular chains in related crystalline salts. researchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy provides valuable information about the electronic structure and optical characteristics of a material. For 2,4-DNP, techniques like UV-Visible absorption and photoluminescence spectroscopy are used to study electronic transitions, determine the optical band gap, and assess its potential for optical applications. doi.orgacs.org

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. measurlabs.commsu.edu The UV-Vis absorption spectrum of 2,4-DNP and its corresponding anion, 2,4-dinitrophenolate, show distinct absorption bands. researchgate.net In various studies, the absorption spectrum of 2,4-DNP is characterized by a peak that is influenced by the solvent and pH. For instance, in aqueous solutions, the peak for 2,4-DNP is observed around 360 nm. rsc.org Upon addition of a reducing agent like NaBH4, this peak can shift as the dinitrophenol is reduced. researchgate.net The absorption maxima are attributed to π → π* and n → π* electronic transitions within the molecule, involving the benzene ring and the nitro groups. libretexts.org The presence of conjugation in the molecule is a key factor determining the wavelength of maximum absorption. msu.edu

Table 2: UV-Visible Absorption Maxima for Dinitrophenol Species

Compound/Ion Wavelength (λmax) Solvent/Conditions Reference
2,4-Dinitrophenol (DNP) ~360 nm Aqueous rsc.org
2,4-Dinitrophenolate ion ~400 nm Aqueous, with NaBH4 researchgate.net
p-Nitrophenol (p-NP) 400 nm Not specified rsc.org

| Trinitrophenol (TNP) | 392 nm | Not specified | rsc.org |

Photoluminescence Studies and Optical Band Gap Analysis

Photoluminescence (PL) spectroscopy is used to investigate the emission properties of materials after they absorb photons. While some complex cocrystals containing bipyridine and other ligands exhibit notable photoluminescence, detailed PL studies specifically on pure 2,4-DNP are less common in the provided results. acs.org However, the interaction of 2,4-DNP with fluorescent probes like nitrogen-doped carbon quantum dots (N-CQDs) has been studied, where 2,4-DNP acts as a quencher for the fluorescence of the N-CQDs, suggesting a resonance energy transfer mechanism. scielo.br

The optical band gap (Eg) is a critical parameter that determines the electronic and optical properties of a material. It can be estimated from the UV-Vis absorption spectrum by analyzing the absorption edge. For a single crystal of 2,4-DNP, the lower cut-off wavelength was determined from its optical transmittance spectrum, and from this, the band gap energy was calculated. doi.org Similarly, for sodium 2,4-dinitrophenolate monohydrate, the energy gap was calculated by analyzing the UV-Vis-NIR spectrum. nih.gov This value is essential for understanding the material's potential use in semiconductor devices and for predicting its nonlinear optical efficiency. doi.org In one study on a TiO2/BiOI nanocomposite, the material was used for the photodegradation of 2,4-DNP, which relies on the band structure of the semiconductor. researchgate.net

Investigation of Nonlinear Optical Properties of Dinitrophenol Compounds

Nonlinear optical (NLO) materials are of great interest for applications in photonics and laser technology. doi.org Organic materials, particularly those with donor-π-acceptor structures, can exhibit large NLO responses. 2,4-Dinitrophenol, with its hydroxyl donor group and nitro acceptor groups attached to a π-conjugated benzene ring, is a candidate for NLO applications.

Studies have shown that 2,4-DNP crystals possess significant second-order NLO properties. The Kurtz-Perry powder technique is a common method to evaluate the second harmonic generation (SHG) efficiency of a material. For 2,4-DNP, the SHG efficiency was found to be 8.4 times greater than that of the standard NLO material, urea. doi.org The theoretical first-order hyperpolarizability, a molecular property that contributes to the macroscopic NLO effect, has also been calculated for 2,4-DNP, further supporting its potential as an NLO material. doi.org The gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also calculated to help estimate the SHG efficiency. doi.org For the related compound sodium 2,4-dinitrophenolate monohydrate, the relative SHG conversion efficiency was found to be 2.5 times that of urea. nih.gov

Computational Chemistry and Theoretical Investigations of Dinitrophenol Structures

Quantum Mechanical Calculations (Ab Initio, Density Functional Theory)

Quantum mechanical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the structural and electronic properties of dinitrophenol (DNP) isomers and their derivatives. These computational approaches provide deep insights into molecular geometries, conformational preferences, and energetic stabilities that are often challenging to determine experimentally.

The geometry of dinitrophenol molecules is significantly influenced by the positions of the nitro groups and the hydroxyl group on the benzene (B151609) ring. Computational studies have focused on optimizing the molecular structures to find the most stable conformations. For 2,4-dinitrophenol (B41442) (2,4-DNP), theoretical calculations have shown that a strong intramolecular hydrogen bond exists between the hydroxyl group and the adjacent nitro group at the ortho position. worldscientific.com This interaction is a key factor in determining the planarity and stability of the molecule.

Density Functional Theory (DFT) methods, particularly B3LYP with basis sets like 6-31G(d) and 6-311G(df,p), have been successful in reproducing experimental data and providing detailed geometric parameters. worldscientific.com For instance, in a study on 2-fluoro-4,6-dinitrophenol (B1602198), DFT calculations using the BLYP functional and the 6-31G(d,p) basis set identified two stable conformers. The conformer with an intramolecular hydrogen bond to the nitro group was found to be more stable. researchgate.net

Conformational analysis of dinitrophenol derivatives often involves scanning the potential energy surface by rotating specific dihedral angles. For example, in a study of N'-Formylkynurenine, a related complex molecule, DFT/B3LYP with the 3-21G basis set was used to identify six stable conformations by analyzing the potential energy surfaces obtained from relaxed scans of dihedral angles. nih.gov Such analyses are crucial for understanding the flexibility and preferred shapes of these molecules.

Table 1: Comparison of Computational Methods for Geometry Optimization of Dinitrophenol Derivatives

Computational MethodBasis SetKey FindingsReference
DFT (B3LYP)6-31G(d), 6-311G(df,p)Accurately reproduces the effects of intramolecular hydrogen bonding in 2,4-dinitrophenol. worldscientific.com
DFT (BLYP)6-31G(d,p)Identified the most stable conformer of 2-fluoro-4,6-dinitrophenol with an intramolecular hydrogen bond. researchgate.net
Ab initio (HF)6-311++G(d,p)Used for comparative analysis of molecular structure and vibrational frequencies. researchgate.net
Semi-empirical (PM3)N/AFails to adequately describe the hydrogen bond in 2,4-dinitrophenol. worldscientific.com

The energetic landscape of dinitrophenols is characterized by different tautomeric forms, which can exist in equilibrium. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For dinitrophenol derivatives, keto-enol tautomerism is a significant area of investigation.

A theoretical study on 2-diazo-4,6-dinitrophenol (B1260509) (DDNP) using DFT found two stable tautomers. The open diazo structure was determined to be more stable than the diazo ring tautomer. semanticscholar.orgepj.org The energy difference between these forms provides insight into their relative populations at equilibrium. The single point energy calculation at the MP2/6-311+G//B3LYP/6-311+G level confirmed that the open diazo form is more stable by 0.17 eV. epj.org

The stability of different tautomers can be influenced by the solvent environment. nih.gov Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to account for solvent effects on the energetic landscape. mdpi.com For quinoline-4-one derivatives, DFT calculations have shown that ketone forms are generally more stable than the enol forms, and this stability can be influenced by the solvent. acs.org

Table 2: Calculated Relative Stabilities of Dinitrophenol Tautomers

CompoundTautomeric FormsComputational MethodEnergy Difference (eV)More Stable FormReference
2-diazo-4,6-dinitrophenolOpen Diazo vs. Diazo RingB3LYP/6-311+G 0.18Open Diazo epj.org
2-diazo-4,6-dinitrophenolOpen Diazo vs. Diazo RingMP2/6-311+G0.17Open Diazo epj.org

This table presents calculated energy differences between tautomers of a dinitrophenol derivative, highlighting the more stable form.

The electronic structure of dinitrophenols, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding their reactivity and spectroscopic properties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com

DFT calculations have been widely used to determine the HOMO and LUMO energies of dinitrophenol isomers. semanticscholar.orgscirp.org For a series of diazodinitrophenol (B1670408) isomers, the HOMO-LUMO gap was found to be related to their impact sensitivity. semanticscholar.org A smaller gap generally suggests higher reactivity.

In a study of 2-diazo-4,6-dinitrophenol, the HOMO was found to be composed of 88% carbon atomic orbitals, with the remainder from nitrogen and oxygen orbitals. epj.org The lower conduction bands, which include the LUMO, were primarily made up of carbon and diazo nitrogen atoms. semanticscholar.org This distribution of frontier orbitals helps to predict the sites of electrophilic and nucleophilic attack. For instance, in the plasma-electrolysis of dinitrophenol isomers, frontier electron density calculations helped to explain the reaction mechanisms with active species like hydroxyl radicals. scirp.org

Table 3: Frontier Orbital Energies and HOMO-LUMO Gap for Dinitrophenol Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
2,4-Dinitrophenol-10.241-1.5358.706DFT scirp.org
2,5-Dinitrophenol-10.246-2.6687.578DFT scirp.org
2-diazo-4,6-dinitrophenol (open)---B3LYP/6-311+G epj.org
2-diazo-4,6-dinitrophenol (ring)Lower than open form--B3LYP/6-311+G epj.org

This table summarizes the calculated frontier orbital energies and the resulting energy gap for different dinitrophenol isomers. Note that specific values for all isomers were not available in a single consistent source.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular dynamics simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules.

MD simulations have been employed to investigate the behavior of dinitrophenols in aqueous solutions. A study on 2,4-dinitrophenol in water revealed that temperature plays a significant role in the stability of the system. researchgate.netepj.org Higher temperatures were found to disrupt the hydrogen bonds between the dinitrophenol molecule and water, leading to a looser cluster structure. researchgate.netepj.org

These simulations also provide insights into the local interactions between the functional groups of dinitrophenol and water molecules. The nitro and hydroxyl groups create local polarity differences, which in turn affect the distribution of hydrogen bonds with surrounding water molecules. researchgate.netepj.org The nitro group adjacent to the hydroxyl group was observed to have a higher polarization. researchgate.netepj.org Such detailed understanding of solvent interactions is crucial for predicting the fate and transport of dinitrophenols in the environment.

Computational methods are increasingly used to predict spectroscopic signatures, such as infrared (IR) and UV-Vis spectra, which can then be compared with experimental data for validation. DFT calculations are particularly useful for predicting vibrational frequencies. researchgate.net

For 2,4-dinitrophenol, DFT calculations at the B3LYP/6-31G(d) and B3LYP/6-311G(df,p) levels of theory have been used to assign experimental vibrational bands to specific normal modes. researchgate.net The predicted spectra showed good agreement with experimental FT-IR and FT-Raman spectra, especially when accounting for the strong intramolecular hydrogen bond. researchgate.net

Similarly, time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov By simulating the electronic transitions, it is possible to predict the wavelengths of maximum absorbance (λmax). For a dinitrophenol-based chemosensor, DFT calculations were used to support the interpretation of UV-Vis spectral changes upon binding with metal ions. mdpi.com

Charge Density Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density, a quantum observable, to elucidate chemical concepts such as bonding, molecular structure, and reactivity. acs.orgwiley-vch.de This approach allows for a detailed characterization of chemical bonds and non-covalent interactions within a molecule and in its crystalline environment. acs.orgwiley-vch.de For dinitrophenol derivatives, QTAIM has been instrumental in understanding the nature and strength of various interactions that govern their molecular and crystal structures. acs.orgunne.edu.ar

Studies on compounds like 2,6-dinitrophenol (B26339) have utilized high-resolution, low-temperature (20 K) single-crystal X-ray diffraction data combined with periodic ab initio theoretical calculations to determine the charge density with high precision. acs.org The application of QTAIM to these refined densities enables a qualitative and quantitative description of the diverse intra- and intermolecular interactions present. acs.org This methodology has also been successfully applied to other related aromatic compounds to quantify bonding characteristics. acs.org

The topological analysis of the electron density (ρ(r)) is a cornerstone of QTAIM. acs.org This analysis identifies critical points in the electron density where the gradient of the density is zero. These critical points are classified by their rank and signature, providing insight into the chemical structure. Of particular importance are the (3, -1) critical points, commonly referred to as bond critical points (BCPs), which signify the presence of a bond path between two atomic nuclei. unne.edu.ar

In the case of 2,6-dinitrophenol, the topological analysis of its experimentally and theoretically derived electron densities has allowed for a thorough characterization of its bonding network. acs.org The properties at these BCPs, such as the electron density (ρ(r)bcp), the Laplacian of the electron density (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide quantitative measures of the nature and strength of the corresponding interactions.

For instance, a positive value of the Laplacian (∇²ρ(r)bcp > 0) is indicative of a closed-shell interaction, which includes ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative Laplacian (∇²ρ(r)bcp < 0) signifies a shared-shell interaction, characteristic of covalent bonds. The total energy density at the BCP, which is the sum of the kinetic energy density (G(r)bcp) and the potential energy density (V(r)bcp), is also a crucial descriptor. A negative H(r)bcp suggests a significant sharing of electrons, typical of covalent character, while a positive or near-zero H(r)bcp indicates a non-covalent interaction.

QTAIM provides a robust methodology for the quantitative characterization of both intramolecular (within a molecule) and intermolecular (between molecules) interactions. This is particularly relevant for dinitrophenol structures, which feature a variety of such interactions due to the presence of hydroxyl and nitro functional groups.

Intramolecular Interactions: A prominent feature in many ortho-substituted nitrophenols is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. researchgate.netnih.govacs.org In 2,6-dinitrophenol, a detailed charge density analysis has quantitatively characterized two significant intramolecular non-covalent interactions. acs.org One is a strong O···H hydrogen bond with an estimated dissociation energy (De) greater than 60 kJ/mol. acs.org The other is an O···O interaction with an estimated De of approximately 19 kJ/mol. acs.org Theoretical studies on 2,4-dinitrophenol also confirm the presence of a strong intramolecular hydrogen bond involving the hydroxyl group and the neighboring nitro group. researchgate.net

The table below presents selected topological parameters for the intramolecular interactions found in 2,6-dinitrophenol, derived from experimental charge density analysis.

Interactionρ(r)bcp (e/ų)∇²ρ(r)bcp (e/Å⁵)H(r)bcp (kJ/mol·a.u.⁻¹)De (kJ/mol)
O···H0.253.5-5.8> 60
O···O0.091.10.5~19
Data sourced from a charge density analysis of 2,6-dinitrophenol. acs.org

Intermolecular Interactions: In the crystalline state, dinitrophenol molecules are held together by a network of weaker intermolecular interactions. The QTAIM analysis of 2,6-dinitrophenol has identified several such interactions, including O···N, O···O, O···C, and C···C contacts, with estimated dissociation energies ranging from 1 to 9 kJ/mol. acs.org Theoretical studies on 2,4-dinitrophenol have also explored the interplay of intra- and intermolecular hydrogen bonding, particularly in the presence of strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org These studies show that while the intramolecular hydrogen bond in 2-nitrophenol (B165410) is not broken by DMSO, the intramolecular hydrogen bond in 2,4-dinitrophenol can be disrupted to form an intermolecular bond with DMSO. nih.govacs.org

The following table summarizes the range of topological parameters for the weaker intermolecular interactions in crystalline 2,6-dinitrophenol.

Interaction Typeρ(r)bcp (e/ų) Range∇²ρ(r)bcp (e/Å⁵) RangeDe (kJ/mol) Range
O···N0.03 - 0.050.4 - 0.71 - 9
O···O0.02 - 0.060.3 - 0.81 - 9
O···C0.01 - 0.040.2 - 0.51 - 9
C···C0.02 - 0.030.2 - 0.41 - 9
Data sourced from a charge density analysis of 2,6-dinitrophenol. acs.org

These quantitative findings from computational and experimental charge density studies are crucial for understanding the structure, stability, and physicochemical properties of dinitrophenol compounds.

Analytical Methodologies for Dinitrophenol Compound Analysis

Liquid Chromatography-Based Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNOC, offering robust and reliable separation from other phenolic compounds.

The development of HPLC methods for dinitrophenol analysis involves the careful optimization of several chromatographic parameters to achieve efficient separation. An isocratic HPLC method has been successfully developed and validated for the determination of phenol (B47542) and a range of nitrophenols, including 4,6-dinitro-o-cresol (B1670846). chromatographyonline.com

Method development for this class of compounds often involves evaluating different organic modifiers, such as methanol (B129727) and acetonitrile (B52724), as well as the pH of the mobile phase and the flow rate. chromatographyonline.com For a specific validated method, optimal separation was achieved on a monolithic column (Chromolith RP-18e) using a mobile phase composed of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio. chromatographyonline.com A flow rate of 3 mL min⁻¹ allowed for the complete separation of all analytes in under 3.5 minutes. chromatographyonline.com Validation of such methods is critical to ensure their reliability. Key validation parameters that are assessed include linearity, accuracy (recovery), and precision (intraday and interday). chromatographyonline.comresearchgate.netdemarcheiso17025.compharmtech.com For the aforementioned method, recoveries were found to be in the 90–112% range, with intraday and interday precision values (expressed as the coefficient of variation) below 15%. chromatographyonline.com

ParameterOptimized Condition
Column Chromolith RP-18e (150 mm × 4.6 mm I.D.)
Mobile Phase 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v)
Flow Rate 3 mL min⁻¹
Detection UV at maximum absorbance wavelength
Analysis Time < 3.5 minutes
Recovery 90–112%
Precision (CV) < 15%

A summary of a developed and validated HPLC method for the separation of 4,6-dinitro-o-cresol and other nitrophenols. chromatographyonline.com

To enhance the sensitivity and selectivity of detection, HPLC systems are frequently coupled with mass spectrometry (MS), a technique known as LC-MS. This combination is particularly powerful for analyzing trace amounts of compounds in complex environmental samples. researchgate.netresearchgate.net

A sensitive and rapid analytical method for the determination of 4,6-dinitro-o-cresol (DNOC) in environmental water samples has been developed using liquid chromatography/tandem mass spectrometry (LC/MS/MS). researchgate.net In this method, trace amounts of DNOC are first concentrated from water samples using solid-phase extraction. The separation is then performed on a reversed-phase column (such as an ODS-3, 2.1 mm x 150mm), and detection is carried out by a mass spectrometer operating in the electrospray ionization (ESI) negative mode. researchgate.netresearchgate.net This approach provides very low detection limits; a method detection limit (MDL) of 0.24 ng·l⁻¹ for DNOC has been reported, demonstrating the exceptional sensitivity of LC-MS/MS for this type of analysis. researchgate.netresearchgate.net

Gas Chromatography-Based Methods (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another primary technique for the analysis of dinitrophenols. It offers high resolving power and definitive compound identification based on mass spectra.

A significant challenge in the GC analysis of polar and non-volatile compounds like dinitrophenols is their poor chromatographic behavior. researchgate.net These compounds can interact with active sites in the injection port or on the capillary column, leading to decreased sensitivity. researchgate.net To overcome this, a derivatization step is essential prior to GC-MS analysis. mdpi.com Derivatization converts the polar analytes into more volatile and thermally stable derivatives. mdpi.comnih.gov

GC-MS is a powerful tool for both the qualitative identification and quantitative measurement of DNOC. For qualitative analysis, the mass spectrometer provides a fragmentation pattern (mass spectrum) for a given chromatographic peak, which serves as a chemical fingerprint for compound identification. researchgate.net This spectrum can be compared to spectral libraries for confirmation.

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte present. nj.gov The U.S. Environmental Protection Agency (EPA) lists a method, "USEPA 528, Phenols in Water by GC/MS," which includes 4,6-dinitro-o-cresol as a target analyte. nj.gov This method specifies a method detection limit (MDL) of 0.26 ppb and a practical quantitation level (PQL) of 1 ppb for DNOC in water, showcasing its utility for quantitative environmental monitoring. nj.gov

Electrophoretic Separation Techniques (e.g., Capillary Isotachophoresis)

Electrophoretic techniques, which separate ions based on their mobility in an electric field, offer an alternative to chromatography-based methods. Capillary Isotachophoresis (ITP) is a specialized electrophoretic technique that can be used for the separation, preconcentration, and purification of analytes. acs.org

ITP has been studied as an effective sample pretreatment and preconcentration technique for the trace analysis of nitrophenols, including dinitrophenols. nih.gov In this approach, a sample is placed between a leading electrolyte, with ions of higher mobility than the analytes, and a terminating electrolyte, with ions of lower mobility. akjournals.com When an electric field is applied, the analytes focus into distinct, consecutive zones that migrate at the same speed. acs.org This focusing effect significantly increases the concentration of the analytes.

Sample Preparation and Extraction Protocols for Environmental and Complex Matrices

The accurate determination of dinitrophenolic compounds in environmental and complex matrices necessitates robust sample preparation and extraction protocols. These initial steps are critical for isolating the target analytes from interfering substances and concentrating them to levels amenable to instrumental analysis. The choice of methodology is heavily dependent on the nature of the sample matrix, the physicochemical properties of the specific dinitrophenol compound, and the desired analytical sensitivity.

A variety of extraction techniques have been developed and optimized for dinitrophenol analysis in matrices such as water, soil, and biological fluids. These methods range from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more modern microextraction techniques that offer advantages in terms of solvent consumption, extraction time, and automation potential.

Microporous Membrane Liquid-Liquid Extraction (MMLLE)

A noteworthy advancement in the extraction of dinitrophenolic compounds from aqueous samples is the hollow fiber-based microporous membrane liquid-liquid extraction (MMLLE) technique. This method presents a fast and simple approach for determining trace levels of these compounds in environmental water samples. nih.gov In this technique, a hydrophobic porous membrane, shaped into a hollow fiber, is filled with an organic solvent that acts as the acceptor phase. When the fiber is introduced into the aqueous sample (donor phase), the dinitrophenol compounds migrate from the sample into the acceptor phase. researchgate.net

Key parameters influencing the efficiency of MMLLE include the length of the fiber, the concentration of complexing agents like trioctylphosphine (B1581425) oxide (TOPO) in the acceptor phase, and the extraction time. nih.gov Optimization of these variables, along with factors such as stirring speed and the salt content of the sample, can lead to significant enrichment factors, with reports of up to 7000 times. researchgate.net The use of MMLLE significantly reduces the consumption of organic solvents, aligning with the principles of green analytical chemistry. researchgate.net

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of dinitrophenols from aqueous samples. The methodology involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. The retained compounds are then eluted with a small volume of an appropriate solvent.

Solid-phase microextraction (SPME) is a solvent-free alternative that utilizes a sorbent-coated silica (B1680970) fiber to extract analytes. researchgate.net The fiber is exposed to the sample, and after equilibrium is reached, it is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net An SPME method employing poly(acrylate)-coated fibers has been successfully developed for the analysis of phenols, including dinitrophenols, in wastewater. researchgate.net

Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE)

Traditional liquid-liquid extraction (LLE) involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For the extraction of base/neutral and acidic priority pollutants, including dinitrophenols, from water, the pH of the sample is adjusted to optimize the partitioning of the target compounds into the organic phase. For instance, for base/neutral compounds, the pH is adjusted to 11-12 before extraction with a solvent like hexane.

Supported liquid extraction (SLE) is a variation of LLE that uses a solid support to immobilize the aqueous sample. The organic extraction solvent is then passed through the support, allowing for an efficient extraction process. This technique has been utilized for the extraction of 2,4-Dinitrophenol (B41442) (DNP) from post-mortem blood specimens prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). annexpublishers.coannexpublishers.com

Extraction from Solid Matrices

For solid matrices like soil, sonication-assisted solvent extraction is a common approach. Based on USEPA method 3550, this protocol involves sonicating a finely ground soil sample with multiple portions of a suitable extraction solvent, such as dichloromethane (B109758) or pentane. The combined extracts are then filtered, dried, and concentrated before instrumental analysis. The efficiency of the extraction can be influenced by the particle size of the soil and the choice of solvent.

The following table summarizes various research findings on the extraction of dinitrophenol compounds from different matrices:

MatrixExtraction TechniqueKey Parameters/FindingsReference
Environmental WaterMicroporous Membrane Liquid-Liquid Extraction (MMLLE)Optimized with a three-variable Doehlert matrix design (fibre length, TOPO quantity, extraction time). Achieved enrichment factors up to 7000. nih.govresearchgate.net
WastewaterSolid-Phase Microextraction (SPME)Utilized poly(acrylate)-coated fibers for the extraction of regulated phenols. researchgate.net
Post-mortem BloodSupported Liquid Extraction (SLE)Samples were extracted using SLE techniques and analyzed by LC-MS/MS. annexpublishers.coannexpublishers.com
SoilSonication-Assisted Solvent ExtractionBased on USEPA method 3550, using solvents like dichloromethane or pentane.
Spiked WaterLiquid-Liquid Extraction (LLE)pH adjustment to 11-12 for base/neutral components, followed by extraction with hexane.

Environmental Fate and Degradation Studies of Dinitrophenol Compounds

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,4-Dinitrophenol (B41442) (2,4-DNP), key abiotic pathways include photochemical degradation and chemical oxidation, which are critical in determining its persistence in the environment.

Photochemical Degradation in Aqueous Solutions

The photochemical degradation of 2,4-DNP in water is a complex process. While it absorbs solar UV-A and UV-B radiation, it is notably resistant to degradation by this solar radiation when dissolved in aqueous solutions like cloud or mist droplets. pnas.orgpnas.org This environmental persistence is attributed to its low photodegradation quantum yield, which is significantly lower in water compared to organic solvents. pnas.org Studies have shown that in aqueous solutions, the deactivation of UV-photoexcited 2,4-DNP molecules occurs efficiently through multiple rapid relaxation pathways, which allows the molecule to return to its ground state without breaking down. pnas.orgpnas.org Because of these efficient relaxation mechanisms, environmental degradation of 2,4-DNP by reaction with OH radicals can be more significant than solar photolysis. pnas.org

However, the rate of photochemical degradation can be enhanced under specific conditions. The process is influenced by factors such as the presence of photosensitizers and heavy metal ions. jlu.edu.cn For instance, photocatalytic degradation has been effectively demonstrated using titanium dioxide (TiO₂) nanoparticles. In one study, a 70% removal of 2,4-DNP was achieved within 7 hours of irradiation at a pH of 8 using a solution of TiO₂ nanoparticles. nih.gov Another study in seawater found that the photolysis of 2,4-DNP was faster in natural seawater than in artificial seawater, likely due to inherent photosensitizers. jlu.edu.cn The addition of certain metal ions (Cu²⁺, Pb²⁺, or Cd²⁺) also increased the photolysis rate. jlu.edu.cn

Table 1: Factors Influencing Photochemical Degradation of 2,4-DNP

Factor Observation Source(s)
Aqueous Environment Exhibits high resistance to photodegradation due to efficient excited-state relaxation pathways. pnas.orgpnas.org
Photosensitizers Natural photosensitizers in seawater can accelerate photolysis. jlu.edu.cn
Titanium Dioxide (TiO₂) Use of TiO₂ nanoparticles as a photocatalyst achieved 70% removal in 7 hours at pH 8. nih.gov

| Heavy Metal Ions | Addition of Cu²⁺, Pb²⁺, or Cd²⁺ to seawater solutions increased the photolysis rate. | jlu.edu.cn |

Role of Chemical Oxidation (e.g., Fenton's Reagent)

Chemical oxidation, particularly through advanced oxidation processes (AOPs), is an effective method for degrading 2,4-DNP. Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, is a powerful oxidant that rapidly degrades organic compounds by generating highly reactive hydroxyl radicals (HO•). tandfonline.comwikipedia.org

The Fenton treatment has been shown to be highly effective for the degradation of 2,4-DNP. kirj.ee The reaction quickly removes the parent compound, followed by the degradation of colored intermediates and a reduction in dissolved organic carbon (DOC). tandfonline.com The efficiency of the Fenton process is dependent on the dosage of both Fe²⁺ and H₂O₂. tandfonline.com Combining the Fenton reaction with UV radiation (the photo-Fenton process) can significantly enhance the degradation rate. One study demonstrated that the photo-Fenton reaction led to a more rapid decomposition of 2,4-DNP than the Fenton reaction alone, decreasing the time required for 90% conversion from 12 to 6 minutes. kirj.ee A separate study on the photo-Fenton process achieved 100% disappearance of 2,4-DNP within 40 minutes. researchgate.net Controlled chemical oxidation with Fenton's reagent can also significantly improve the subsequent anaerobic biodegradability of 2,4-DNP by reducing its toxicity to methanogenic microorganisms. nih.gov

Table 2: Comparison of 2,4-DNP Degradation by Fenton and Photo-Fenton Processes

Process Key Findings Source(s)
Fenton Reaction Effective for rapid degradation; half-life of less than 1 minute reported under specific conditions. tandfonline.comkirj.ee
Photo-Fenton Reaction Significantly improves performance; 90% conversion time reduced from 12 to 6 minutes compared to Fenton alone. kirj.ee

| Photo-Fenton Reaction | Achieved 100% removal of 2,4-DNP in 40 minutes with 21% TOC removal. | researchgate.net |

Microbial Degradation and Bioremediation

The breakdown of 2,4-DNP by microorganisms is a crucial process for its removal from contaminated environments. The stability conferred by the nitro groups on the aromatic ring makes the compound recalcitrant, but various microorganisms have evolved pathways to degrade it under both aerobic and anaerobic conditions. hibiscuspublisher.com

Aerobic and Anaerobic Biodegradation Mechanisms of Dinitrophenols

Aerobic Degradation: In the presence of oxygen, bacteria have developed several mechanisms to degrade 2,4-DNP. A common pathway involves the initial reduction of one nitro group to form amino-derivatives, such as 2-amino-4-nitrophenol. hibiscuspublisher.com Another reported pathway involves the removal of a nitro group to form 4-nitrophenol, which is then metabolized to 1,4-benzoquinone. nih.gov Some Rhodococcus species mineralize 2,4-DNP through the release of nitrite (B80452) ions. hibiscuspublisher.com The specific metabolic pathway employed often depends on the microbial species and environmental conditions. hibiscuspublisher.com

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is the reduction of the nitro groups to amino groups. nih.gov For example, Desulfovibrio sp. can reduce the nitro groups of 2,4-DNP to amines. nih.gov While often slower than aerobic degradation, anaerobic processes can be effective. Upflow anaerobic sludge blanket (UASB) reactors have been used successfully for the continuous detoxification and degradation of 2,4-DNP, especially when a primary substrate like a volatile fatty acid mixture is provided. hibiscuspublisher.com However, at high concentrations, 2,4-DNP can be inhibitory to methanogenic microorganisms, which are crucial for the later stages of anaerobic digestion. hibiscuspublisher.comresearchgate.net Studies on anaerobic degradation kinetics have shown that the degradation rate increases with the initial 2,4-DNP concentration up to a certain point (e.g., 225 mg/L), after which substrate inhibition occurs. nih.gov

Isolation and Characterization of Dinitrophenol-Degrading Microorganisms

Numerous microorganisms capable of utilizing 2,4-DNP as a source of carbon, nitrogen, and energy have been isolated from contaminated environments. These microbes are key to potential bioremediation strategies.

Several bacterial genera have been identified with 2,4-DNP-degrading capabilities, including Rhodococcus, Burkholderia, Janthinobacterium, and Corynebacterium. nih.gov Two strains of Rhodococcus erythropolis isolated from soil and river water were able to use 2,4-DNP as their sole source of carbon, nitrogen, and energy. hibiscuspublisher.com A gram-negative bacterium, Burkholderia sp. strain KU-46, was isolated from pesticide-contaminated agricultural soil and could also use 2,4-DNP as the sole source of carbon and nitrogen. nih.govoup.com Another study isolated a gram-positive, rod-shaped bacterium from soil that grew aerobically on 2,4-DNP as its sole carbon source. upm.edu.myhibiscuspublisher.com

Table 3: Examples of Isolated 2,4-DNP-Degrading Microorganisms

Microorganism Source of Isolation Key Characteristics Source(s)
Burkholderia sp. strain KU-46 Pesticide-contaminated agricultural soil Gram-negative; utilizes 2,4-DNP as sole carbon and nitrogen source. nih.govoup.com
Rhodococcus erythropolis (strains HL 24-1, HL 24-2) Soil and river water Utilizes 2,4-DNP as sole carbon, nitrogen, and energy source. hibiscuspublisher.com
Gram-positive bacterium (isolate 1) Soil Rod-shaped, non-motile; grows aerobically on 2,4-DNP as sole carbon source. upm.edu.myhibiscuspublisher.com
Corynebacterium simplex Soil, water, sediment Aerobic degradation capability. nih.gov

| Janthinobacterium sp. | Soil, water, sediment | Aerobic degradation capability. | nih.gov |

Factors Affecting Biodegradation Efficiency in Natural Waters and Soil

The efficiency of 2,4-DNP biodegradation is influenced by a variety of environmental and chemical factors.

Concentration: The initial concentration of 2,4-DNP is critical. While microorganisms require a certain concentration to initiate mineralization, levels above approximately 100 mg/kg in soil can be toxic and inhibit microbial activity. nih.gov In anaerobic systems, concentrations above 25 mg/L can show inhibitory effects. researchgate.net

pH and Temperature: Microbial growth and enzymatic activity are highly dependent on pH and temperature. An isolated gram-positive bacterium showed maximal growth on 2,4-DNP at a temperature of 30°C and a pH of 5.0. upm.edu.myresearchgate.net Soil pH can also impact the chemical state and bioavailability of the compound. mdpi.com

Co-substrates: The presence of other carbon sources can enhance the degradation of 2,4-DNP. The addition of glucose as a co-substrate has been shown to increase the aerobic degradation rate of 2,4-DNP. nih.govscientific.net In anaerobic systems, co-substrates like glucose or volatile fatty acids are often necessary for degradation to proceed. hibiscuspublisher.comnih.gov

Nutrient and Moisture Content: General soil health parameters like moisture and nutrient availability are crucial. Adequate moisture facilitates microbial activity and makes the pesticide more bioavailable for degradation. mdpi.com The choice of nitrogen source can also be a factor; one isolated bacterium showed a preference for urea. upm.edu.my

Environmental Occurrence and Transport

Sources and Release Mechanisms into the Environment

The dinitrophenol compound Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) does not occur naturally in the environment. canada.ca Its presence is a result of human activity. Historically, the primary source of Dinoseb was its extensive use as a pesticide. epa.gov It was applied as a selective herbicide for various crops including soybeans, vegetables, fruits, and nuts, and also served as an insecticide for grapes. orst.edu

Release into the environment occurred through several mechanisms associated with its agricultural use. These include direct application to fields, drift during spraying operations, and surface runoff from treated lands into adjacent water bodies. epa.govorst.edu Spills of both concentrated and diluted forms of the herbicide also contributed to environmental contamination, sometimes leading to significant groundwater pollution. orst.edu For instance, over a decade, Dinoseb was identified as one of three particularly persistent contaminants in wells in Ontario, Canada, with entry points attributed to spills, spray drift, and storm runoff. orst.edu

Industrial activities have also been a source of release. Dinoseb could be discharged into water systems through industrial effluents from facilities where it was manufactured or formulated. epa.gov Beyond its role as a pesticide, Dinoseb is also utilized as a polymerization inhibitor to prevent the thermally induced polymerization of styrene (B11656) and other unsaturated monomers during their purification by distillation. canada.cawikipedia.org This industrial application represents another potential pathway for its release.

Accidental releases, such as the loss of 80 drums of Dinoseb from a ship in the North Sea in 1984, have also contributed to its environmental presence. wikipedia.org Although the use of Dinoseb as a pesticide has been cancelled or banned in many jurisdictions, including the United States (1986), the European Union, and Canada, legacy contamination from its past use persists in soil and water systems. canada.caepa.govwikipedia.orgresearchgate.net

Adsorption, Leaching, and Volatilization in Soil and Water Systems

The transport and persistence of Dinoseb in the environment are governed by its interactions with soil and water, specifically through the processes of adsorption, leaching, and volatilization.

Adsorption

The adsorption of Dinoseb to soil particles significantly influences its mobility. The phenolic form of Dinoseb is moderately sorbed by most soils. orst.edu This process is heavily dependent on the specific properties of the soil. Research indicates that organic carbon and clay content are the most significant factors affecting the adsorption process. nih.govresearchgate.net Soil pH is another critical variable; soil sorption capacity is considerably greater at lower (more acidic) pH values. orst.eduepa.gov

Conversely, the salt forms of Dinoseb, such as its ammonium (B1175870) and amine salts, are much more soluble in water and bind less strongly to soil particles. orst.edu The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, has been measured for Dinoseb at 124, which is indicative of high mobility in soil. epa.gov

Table 1: Key Soil Properties Influencing Dinoseb Adsorption
Soil PropertyInfluence on AdsorptionSource
Organic Carbon ContentHighly significant factor; higher content generally increases adsorption. nih.govresearchgate.net
Clay ContentHighly significant factor; higher content can increase adsorption. nih.govresearchgate.netepa.gov
Soil pHSignificant factor; adsorption is much greater at lower pH values. orst.eduepa.gov
Cation Exchange Capacity (CEC)Has a moderate relationship with and a lower direct effect on adsorption. nih.govresearchgate.net

Leaching

Dinoseb is considered to have a high potential for leaching to groundwater. herts.ac.uk This is a result of its moderate water solubility and its tendency to bind only weakly to soil, especially in its salt forms or in soils with low organic matter and neutral to alkaline pH. orst.eduepa.gov The more water-soluble salt forms pose a significant risk to groundwater because they are less strongly bound to soil particles. orst.edu The detection of Dinoseb in groundwater and wells confirms its ability to migrate through the soil profile. orst.eduepa.gov

Volatilization

Volatilization is not considered a significant pathway for the loss of Dinoseb from the soil or water environment. orst.eduepa.gov The estimated Henry's Law constant for Dinoseb suggests that its volatilization from water will be a slow process. epa.gov A laboratory study measuring the evaporation half-life for Dinoseb from a soil surface determined it to be 26 days. epa.gov

Table 2: Environmental Transport Properties of Dinoseb
PropertyValue/FindingImplication for TransportSource
Water Solubility (Phenolic form)52 mg/L at 25°CSlightly soluble, allowing for potential leaching. Salt forms are highly soluble. orst.eduepa.gov
Soil Sorption Coefficient (Koc)124 (measured)Indicates high to moderate mobility in soil, suggesting a potential for leaching. epa.gov
Vapor Pressure1 mm Hg at 151.1 °CLow volatility under normal environmental temperatures. epa.gov
Henry's Law Constant5.04 x 10⁻⁴ atm·m³/mol (estimated)Indicates that volatilization from water is expected to be slow. epa.gov
Persistence (Field Half-life)5 to 31 daysConsidered to have low persistence in soil under most conditions. orst.edu

Biochemical Research on Dinitrophenol S Molecular Mechanisms

Investigations into Mitochondrial Uncoupling at the Molecular Level

Dinitrophenols are classic uncoupling agents of oxidative phosphorylation in mitochondria. wikipedia.orgnih.gov In living cells, DNP acts as a protonophore, an agent that transports protons (hydrogen cations) across biological membranes. wikipedia.orgquora.com This action directly interferes with the primary function of mitochondria in producing adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

The uncoupling activity of dinitrophenols is attributed to their ability to function as proton carriers across the inner mitochondrial membrane. mdpi.comnih.gov As weak acids, dinitrophenols can exist in both a protonated (neutral) and a deprotonated (anionic) state. wikipedia.org The neutral, protonated form is lipophilic and can readily diffuse across the inner mitochondrial membrane from the acidic intermembrane space. Once in the more alkaline mitochondrial matrix, it releases its proton, converting to its anionic form. This anion is then driven back across the membrane to the intermembrane space by the membrane potential, where it can pick up another proton and repeat the cycle. wikipedia.org This process effectively creates a shuttle for protons, bypassing the ATP synthase enzyme complex. quora.com The efficiency of this protonophoric activity is often influenced by the lipophilicity of the specific dinitrophenol derivative. oup.com

Some studies suggest that the proton-carrying mechanism may be more complex, possibly involving the formation of a negatively charged complex between an undissociated dinitrophenol molecule and its deprotonated anion. oup.com Furthermore, research indicates that mitochondrial proteins, such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), can enhance the protonophoric action of DNP, suggesting a more intricate interaction with the mitochondrial machinery than simple diffusion across the lipid bilayer. nih.govnih.gov

The primary mechanism of energy conservation in mitochondria is the generation of a proton motive force, which consists of an electrochemical proton gradient across the inner mitochondrial membrane. wikipedia.org This gradient is established by the electron transport chain, which pumps protons from the matrix to the intermembrane space. The energy stored in this gradient is then used by ATP synthase to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. wikipedia.orgquora.com

Dinitrophenols disrupt this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient. wikipedia.orgquora.com This uncoupling of proton transport from ATP synthesis means that the energy released from the oxidation of substrates in the electron transport chain is not captured as ATP but is instead lost as heat. wikipedia.org Consequently, the rate of ATP synthesis is significantly reduced or completely inhibited, while oxygen consumption and substrate oxidation increase as the cell attempts to compensate for the energy deficit. wikipedia.orgnih.gov This leads to an increased basal metabolic rate. wikipedia.org

FeatureDescriptionReference(s)
Mechanism Acts as a protonophore, shuttling H+ across the inner mitochondrial membrane. wikipedia.orgquora.com
Effect on Proton Gradient Dissipates the electrochemical proton gradient. wikipedia.orgquora.com
Effect on ATP Synthesis Inhibits or reduces ATP production by ATP synthase. mdpi.comquora.comnih.gov
Energy Conversion Energy from substrate oxidation is lost as heat instead of being converted to ATP. wikipedia.org
Metabolic Rate Increases basal metabolic rate. wikipedia.org

Research Applications in Immunoassays and Diagnostics

Beyond its role in metabolic research, dinitrophenol has proven to be an invaluable tool in the field of immunology, primarily due to its properties as a hapten.

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. synabs.beontosight.ai DNP is widely used as a model hapten in immunological research because it is not naturally found in tissues, and when conjugated to a carrier protein (like bovine serum albumin, BSA-DNP), it can induce a strong antibody response. synabs.beaai.org This property allows researchers to study the fundamental mechanisms of antibody production, B-cell activation, and immunological memory. ontosight.aicaymanchem.com Immunization with DNP-conjugated antigens has been used to investigate delayed-type hypersensitivity and to design vaccines for clearing disease-causing cells in research models. aai.orgcaymanchem.com The lipophilic nature of the immunogen appears to play a role in stimulating the production of DTH specific for the hapten. aai.org

The strong immunogenicity of the DNP hapten has led to the development of highly specific monoclonal and polyclonal anti-DNP antibodies. ontosight.aicaymanchem.com These antibodies are critical reagents in a wide array of immunological assays. synabs.bethermofisher.com

ELISA (Enzyme-Linked Immunosorbent Assay): Anti-DNP antibodies are frequently used as isotype controls to establish baseline readings and ensure the accuracy of experimental data. synabs.be They can also be used in competitive ELISAs to detect DNP-labeled molecules. thermofisher.combiocompare.com

Western Blot: In Western blotting, anti-DNP antibodies can detect proteins that have been chemically modified with DNP. caymanchem.comthermofisher.com They also serve as valuable negative controls to check for non-specific binding of antibodies to the membrane. synabs.be

Immunofluorescence and Immunohistochemistry: These techniques utilize anti-DNP antibodies to visualize and localize DNP-conjugated probes or to detect oxidative damage in tissues. synabs.bebiotium.com For instance, cellular proteins damaged by oxidative stress can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), creating DNP adducts that are then detectable with anti-DNP antibodies. synabs.be

Assay TypeApplication of Anti-DNP AntibodiesReference(s)
ELISA Isotype controls, detection of DNP-labeled molecules. synabs.bethermofisher.combiocompare.com
Western Blot Detection of DNP-modified proteins, negative controls. synabs.becaymanchem.comthermofisher.com
Immunofluorescence Visualization of DNP-conjugated probes. synabs.bebiotium.com
Immunohistochemistry Detection of oxidative damage (via DNPH derivatization). synabs.be
Immunoprecipitation Isolation of DNP-tagged proteins or complexes. caymanchem.comcaymanchem.com

Dinitrophenol Derivatives in Targeted Molecular Delivery Systems for Research Models

While dinitrophenol's uncoupling effect is a powerful research tool, its application in therapeutic models is limited by systemic toxicity. To address this, researchers are developing targeted delivery systems to confine the action of DNP derivatives to specific cells or tissues, such as the liver, for studying conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. publichealthtoxicology.compublichealthtoxicology.com

These delivery systems often involve creating DNP derivatives, such as esters, and encapsulating them within nanocontainers like liposomes or polymeric micelles made from materials like poly(lactic-co-glycolic acid) (PLGA). publichealthtoxicology.compublichealthtoxicology.comnih.gov This approach aims to achieve a controlled and sustained release of the active molecule at the target site, thereby enhancing its local efficacy while minimizing widespread systemic effects. nih.govresearchgate.net Studies have shown that encapsulating DNP esters can significantly increase their loading efficiency and prolong the inhibition of ATP synthesis in vitro. publichealthtoxicology.compublichealthtoxicology.com Another strategy involves attaching a lipophilic cationic group, such as triphenylphosphonium (TPP), to DNP to specifically target the mitochondria. acs.org These research efforts are focused on harnessing the metabolic effects of dinitrophenol in a more precise and controlled manner for preclinical studies. nih.govacs.org

Design and Synthesis of Derivatized Dinitrophenol Formulations

The inherent reactivity of 3,5-Dinitrosalicylic acid allows for its use as a foundational structure in the synthesis of more complex molecules and coordination compounds. preprints.orgmdpi.com Researchers have explored various synthetic pathways to create derivatives with specific functional properties.

One common approach involves the nitration of salicylic (B10762653) acid to produce 3,5-Dinitrosalicylic acid. wikipedia.orgchemicalbook.com Further derivatization can be achieved through several reaction types. For instance, new heterocyclic derivatives, such as thiadiazole compounds, have been synthesized by reacting 3,5-Dinitrosalicylic acid with thiosemicarbazide. researchgate.net This initial product can then be further modified to create Schiff bases and subsequently, a range of other heterocyclic systems like β-lactams, thiazolidines, and oxazepines through reactions with various reagents. researchgate.net

Another synthetic strategy involves creating benzimidazole (B57391) derivatives. This has been accomplished by reacting benzimidazole with 3,5-Dinitrosalicylic acid and formaldehyde (B43269) in ethanol (B145695) under reflux. ijpsjournal.com Similarly, azo compounds incorporating a 2,4-Dinitrophenol (B41442) moiety have been synthesized through the diazotization of aromatic amines followed by a coupling reaction with the dinitrophenol. derpharmachemica.com

The synthesis of coordination complexes is another area of active research. Cobalt(II) complexes with 3,5-Dinitrosalicylic acid have been prepared by reacting a cobalt salt solution with the acid, resulting in a complex where the ligand coordinates with the metal ion. chemrj.org Europium(III) complexes have also been synthesized and incorporated into polymer composites, forming chelate heterocyclic structures. ciac.jl.cn

Furthermore, research into derivatized 2,4-dinitrophenol (a related compound) has focused on creating lipophilic esters to improve their properties for specific applications. nih.gov These esters are synthesized from 2,4-dinitrophenol and are considered prodrugs with modified activity compared to the parent molecule. nih.gov

Table 1: Examples of Synthesized 3,5-Dinitrosalicylic Acid Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Starting Materials Reaction Type Resulting Compound Type
Heterocycles 3,5-Dinitrosalicylic acid, Thiosemicarbazide Condensation, Cyclization Thiadiazole, Schiff Base, β-lactam, Thiazolidine
Benzimidazoles Benzimidazole, Formaldehyde, 3,5-Dinitrosalicylic acid Condensation Benzimidazole derivative
Coordination Compounds Cobalt(II) chloride, 3,5-Dinitrosalicylic acid Complexation Cobalt(II) complex
Coordination Compounds Europium(III) source, 3,5-Dinitrosalicylic acid Complexation, Polymerization Europium(III) polymer composite
Thiazolidinediones 2,4-Thiazolidinedione, various aldehydes Knoevenagel Condensation 3,5-disubstituted 2,4-thiazolidinediones

Controlled Release Mechanisms and Molecular Efficacy Studies in Cellular or In Vitro Models

Research into derivatized dinitrophenols includes the development of formulations for controlled release and the study of their efficacy in vitro. The goal of these formulations is often to modulate the molecule's activity and target its delivery.

Liposomes and polymeric micelles have been developed as nanocontainers for dinitrophenol derivatives to achieve controlled and sustained release. publichealthtoxicology.compublichealthtoxicology.com For instance, 2,4-dinitrophenol esters have been loaded into liposomes, with research showing that the release rate can be controlled by the lipid composition of the liposome (B1194612) and the lipophilicity (LogP) of the ester. publichealthtoxicology.com Encapsulation into nanoparticles made from materials like poly(lactic-co-glycolic) acid (PLGA) has been shown to significantly increase the loading efficiency and slow the release of the active molecules compared to free molecules or even liposomal formulations. publichealthtoxicology.compublichealthtoxicology.com

The molecular efficacy of these derivatives has been evaluated in various in vitro models. A primary mechanism of action for dinitrophenols is their ability to act as proton ionophores, which involves transporting protons across the inner mitochondrial membrane. nih.govpublichealthtoxicology.com This dissipates the proton gradient that is normally used for ATP synthesis, leading to an uncoupling of substrate oxidation from ATP production. publichealthtoxicology.com

In vitro assays using ATP-luciferin-luciferase have demonstrated the effectiveness of these derivatives, showing prolonged inhibition of ATP synthesis due to the sustained release from their nanoformulations. publichealthtoxicology.compublichealthtoxicology.com Studies on dinitrophenolic herbicides like DNOC and dinoseb (B1670700) in rat PC12 cells have shown that their in vitro effects include the release of calcium from the endoplasmic reticulum and the activation of caspase-mediated apoptotic pathways. nih.gov These studies also observed an increase in intracellular α-synuclein levels, suggesting mechanisms involved in both acute neurotoxicity and potentially long-term neurodegenerative effects. nih.gov

The biological evaluation of derivatives is a broad field. For example, benzimidazole derivatives of 3,5-dinitrosalicylic acid have been evaluated for their anti-inflammatory and anti-bacterial effects using protein denaturation and agar (B569324) well diffusion methods, respectively. ijpsjournal.com Other studies have focused on the enzyme inhibitory properties of various derivatives. For instance, the 3,5-dinitrosalicylic acid (DNS) assay itself is a well-known method used to measure the activity of enzymes like α-amylase by quantifying the reducing sugars produced. mdpi.comscielo.brsrce.hr However, the specificity of the DNS assay can be a limitation, and its results can be influenced by various interfering substances. srce.hrresearchgate.net Novel thiazolidinedione derivatives have been screened for their in vitro free radical scavenging activities, while other heterocyclic derivatives of 3,5-dinitrosalicylic acid have been tested for antibacterial activity against different bacterial strains. researchgate.netresearchgate.net

Table 2: In Vitro Efficacy of Dinitrophenol Derivatives This table is interactive. You can sort and filter the data.

Derivative/Formulation In Vitro Model Measured Effect Molecular Mechanism
Dinitrophenol Esters in Nanoparticles Cellular ATP Assay Prolonged inhibition of ATP synthesis Sustained release, mitochondrial uncoupling
DNOC and Dinoseb Rat PC12 Cells Calcium release, Caspase activation, Increased α-synuclein Endoplasmic reticulum stress, Apoptosis
Benzimidazole-3,5-DNSA derivative Protein denaturation assay Anti-inflammatory effect Inhibition of protein denaturation
Benzimidazole-3,5-DNSA derivative Agar well diffusion Anti-bacterial effect Bacterial growth inhibition
Thiazolidinedione derivatives FRAP method Free radical scavenging Antioxidant activity

Table of Compound Names

EINECS NumberIUPAC NameOther Names
275-359-12-Hydroxy-3,5-dinitrobenzoic acid3,5-Dinitrosalicylic acid, DNS, DNSA

Q & A

Basic Research Questions

What are the standard methodologies for determining the physicochemical properties of Einecs 275-359-1?

Answer:
To characterize physicochemical properties (e.g., solubility, melting point, stability), employ validated analytical techniques such as differential scanning calorimetry (DSC) for thermal analysis, HPLC for purity assessment, and spectroscopic methods (FTIR, NMR) for structural confirmation. Ensure reproducibility by adhering to standardized protocols, including calibration with reference materials and triplicate measurements to account for instrumental variability .

How can researchers ensure experimental reproducibility in synthesizing this compound?

Answer:
Document all synthesis steps exhaustively, including reagent purity, reaction conditions (temperature, pH, catalyst ratios), and purification methods. Use controlled environments (e.g., inert atmosphere for air-sensitive reactions) and validate outcomes via spectral data (e.g., mass spectrometry for molecular weight confirmation). Publish detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

How should researchers resolve contradictions in spectral data interpretations for this compound derivatives?

Answer:
Apply multi-technique validation: Cross-reference NMR/IR data with computational simulations (DFT for vibrational modes) and X-ray crystallography for unambiguous structural assignments. Statistically analyze discrepancies using error-propagation models and report confidence intervals for key peaks. Address outliers by revisiting sample preparation (e.g., solvent effects, crystallinity) .

What experimental designs are optimal for probing reaction mechanisms involving this compound under catalytic conditions?

Answer:
Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹³C/²H) to trace reaction pathways. Couple in-situ spectroscopic monitoring (Raman, UV-Vis) with computational modeling (MD/DFT) to identify intermediates. Design fractional factorial experiments to isolate variables (e.g., catalyst loading vs. temperature) and minimize confounding factors .

Data Analysis & Interpretation

How can statistical methods mitigate biases in toxicity studies of this compound?

Answer:
Implement blinded data collection and randomized sample allocation. Apply ANOVA for dose-response comparisons and Bayesian models to quantify uncertainty. Validate assays using positive/negative controls and report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

What strategies address conflicting bioactivity results across studies on this compound?

Answer:
Conduct a meta-analysis weighted by study quality (e.g., sample size, controls). Use funnel plots to detect publication bias and subgroup analysis to identify variables (e.g., cell line specificity, assay protocols) driving discrepancies. Replicate key experiments under harmonized conditions .

Computational & Theoretical Approaches

How can QSAR models improve the prediction of this compound’s environmental fate?

Answer:
Curate high-quality datasets for training, including experimental logP, biodegradation rates, and toxicity endpoints. Validate models via cross-validation (k-fold) and external test sets. Incorporate 3D molecular descriptors (e.g., MolSurf parameters) and mechanistic interpretability tools (SHAP values) to avoid overfitting .

What computational methods validate the binding affinity of this compound to biological targets?

Answer:
Combine molecular docking (AutoDock, Glide) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental Kd values. Apply MM-PBSA/GBSA for free-energy calculations .

Literature & Ethical Considerations

How to conduct a systematic review of this compound’s applications in material science?

Answer:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, exclusion of patents). Use Boolean operators in databases (SciFinder, PubMed) and document search strategies (PRISMA flowchart). Critically appraise sources for methodological rigor (e.g., characterization completeness) and synthesize trends via thematic analysis .

What ethical guidelines govern the use of proprietary data in this compound research?

Answer:
Secure data-sharing agreements with copyright holders and cite permissions explicitly. For restricted datasets, use aggregated results without disclosing proprietary synthesis steps. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing derivative findings .

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